4-oxo-N'-phenylchromene-2-carbohydrazide
Description
4-Oxo-N'-phenylchromene-2-carbohydrazide is a heterocyclic compound featuring a chromene (benzopyran) core substituted with a hydrazide group at position 2 and a phenyl group at the N'-position of the hydrazide. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The hydrazide moiety enhances structural diversity and enables interactions with biological targets through hydrogen bonding and π-π stacking .
Properties
CAS No. |
32773-95-8 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
4-oxo-N'-phenylchromene-2-carbohydrazide |
InChI |
InChI=1S/C16H12N2O3/c19-13-10-15(21-14-9-5-4-8-12(13)14)16(20)18-17-11-6-2-1-3-7-11/h1-10,17H,(H,18,20) |
InChI Key |
NHZGYKUCNXDMDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N’-phenylchromene-2-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by functionalization to introduce the phenyl and carbohydrazide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for 4-oxo-N’-phenylchromene-2-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
4-oxo-N’-phenylchromene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The phenyl and carbohydrazide groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
4-oxo-N’-phenylchromene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-oxo-N’-phenylchromene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related carbohydrazide derivatives and their distinguishing features:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
